molecular formula C8H12ClNO B2822091 (S)-2-Amino-1-phenylethanol hydrochloride CAS No. 71025-82-6

(S)-2-Amino-1-phenylethanol hydrochloride

Cat. No. B2822091
CAS RN: 71025-82-6
M. Wt: 173.64
InChI Key: GMYDEDCMIQAOCT-DDWIOCJRSA-N
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Description

“(S)-2-Amino-1-phenylethanol hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride group can improve the water solubility of amines, which can be desirable for substances used in medications .

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

(S)-2-Amino-1-phenylethanol hydrochloride has been the subject of various spectroscopic studies. Infrared ion dip spectroscopy revealed the molecule's conformational landscapes, emphasizing the role of intramolecular hydrogen bonds in stabilizing its structure. The molecule's ability to form cyclic hydrogen-bonded structures when complexed with water was also noted, illustrating its potential in forming intricate molecular arrangements (Graham et al., 1999). Additionally, a comprehensive spectroscopic study, including FT-IR, FT-Raman, NMR, UV analysis, and molecular docking studies, highlighted the molecule's versatile interactions and its potential as an antibacterial agent against Bacteroides fragilis (Subashini & Periandy, 2016).

Synthetic Applications

The compound's enantioselective synthesis methods were developed, underscoring its importance in producing chiral molecules. These methods involve oxazaborolidine-catalyzed borane reduction and hydrogenation using a chiral ruthenium complex, showcasing the molecule's versatility in organic synthesis (Tanielyan et al., 2006). The compound's application in asymmetric Michael addition reactions further underlines its utility in synthesizing optically active compounds, playing a crucial role in the synthesis of complex molecules (Prabagaran & Sundararajan, 2002).

Metabolic Engineering and Biotechnological Applications

Metabolic engineering efforts to improve the de novo production of 2-phenylethanol in Saccharomyces cerevisiae highlight the compound's significance in biotechnological applications, particularly in the fragrance industry. The modifications in central carbon metabolism to optimize the yield of 2-phenylethanol from glucose are a testament to the molecule's economic and industrial potential (Hassing et al., 2019).

properties

IUPAC Name

(1S)-2-amino-1-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-1-phenylethanol hydrochloride

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